molecular formula C24H25N7O2 B2450881 1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea CAS No. 1013836-25-3

1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

Cat. No. B2450881
CAS RN: 1013836-25-3
M. Wt: 443.511
InChI Key: XQMRBCUGBOBFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One study focused on the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, including derivatives closely related to the compound , displaying cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. The research highlighted the potential of these compounds in inducing a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines and suggested their promising role in reactivating p53 mutants in cancer therapy (Bazin et al., 2016).

Synthesis Techniques

Another study elaborated on the synthesis methods of related urea derivatives, providing insights into efficient synthetic pathways that could be applied for the compound . The research demonstrated two different synthesis methods, offering a deeper understanding of how such compounds can be efficiently produced, which is crucial for their application in various scientific domains (Sarantou & Varvounis, 2022).

Enzyme Inhibition and Anticancer Investigations

A comprehensive study synthesized several urea derivatives to explore their enzyme inhibition capabilities and anticancer activities. This research is indicative of the broader potential of urea derivatives in therapeutic applications, suggesting that similar compounds, including the one , may possess significant biological activities worth exploring (Mustafa et al., 2014).

Cytokinin-like Activity in Plant Biology

Urea derivatives have also been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This aspect of research presents another dimension of application for the compound, showcasing its potential utility in agricultural biotechnology and plant morphogenesis studies (Ricci & Bertoletti, 2009).

Antimicrobial Activity

In another study, derivatives of the mentioned compound were synthesized and evaluated for their antimicrobial activities. The research provided valuable insights into the potential of these compounds in combating microbial infections, highlighting the versatile applications of urea derivatives in medical science (Korkusuz et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-15-16(2)30-31(17(15)3)23-14-13-22(28-29-23)25-18-5-7-19(8-6-18)26-24(32)27-20-9-11-21(33-4)12-10-20/h5-14H,1-4H3,(H,25,28)(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRBCUGBOBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

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